molecular formula C15H22N2O2 B2880694 3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid CAS No. 874801-03-3

3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid

Cat. No.: B2880694
CAS No.: 874801-03-3
M. Wt: 262.353
InChI Key: AHEQNHHLPIGJGP-UHFFFAOYSA-N
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Description

3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid is a chemical compound with the molecular formula C15H22N2O2 It is characterized by the presence of a benzyl group attached to a diazepane ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid typically involves the reaction of 1,4-diazepane with benzyl chloride to form 4-benzyl-1,4-diazepane. This intermediate is then reacted with acrylonitrile to introduce the propanoic acid group, followed by hydrolysis to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyl group and diazepane ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-(4-Benzyl-1,4-diazepan-1-yl)butanoic acid
  • 3-(4-Benzyl-1,4-diazepan-1-yl)pentanoic acid

Uniqueness

3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid is unique due to its specific combination of a benzyl group, diazepane ring, and propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-benzyl-1,4-diazepan-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-15(19)7-10-16-8-4-9-17(12-11-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEQNHHLPIGJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)CC2=CC=CC=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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